RCS-4 M9 metabolite
Overview
Description
RCS-4 M9 metabolite is an expected metabolite of RCS-4, a synthetic cannabinoid (CB) that has been detected in herbal mixtures . It is characterized by hydroxylation on both the alkyl and phenyl groups .
Synthesis Analysis
The synthesis of this compound involves various biotransformations. The most common biotransformation is O-demethylation, which generates the major metabolite . Other transformations include hydroxylation with or without demethylation, carboxylation, and dealkylation followed by glucuronidation .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C20H21NO3 . The structure includes both alkyl and phenyl groups that undergo hydroxylation .Chemical Reactions Analysis
The chemical reactions involved in the metabolism of RCS-4 include hydroxylation, demethylation, carboxylation, and dealkylation . These reactions lead to the formation of 18 different metabolites of RCS-4, many of which have not been reported before .Scientific Research Applications
Metabolite Identification and Profiling
RCS-4, a synthetic indole-derived cannabimimetic, has been the subject of various studies focusing on its metabolites. One significant study identified a series of RCS-4 metabolites in urine samples from individuals showing symptoms of drug intoxication. These metabolites were products of various biochemical processes such as hydroxylation, oxidation, and O-demethylation (Kavanagh et al., 2012). Another study developed a metabolic scheme of RCS-4 using human hepatocytes, highlighting the importance of metabolite identification for detecting RCS-4 consumption in clinical and forensic investigations (Gandhi et al., 2014).
Metabolomics in Cancer Research
The field of metabolomics, including the study of metabolites like RCS-4 M9, has shown significant promise in cancer research. For instance, a review on renal cell carcinoma emphasized the role of metabolomic approaches in identifying biomarkers for early diagnosis and prognosis (Rodrigues et al., 2017). Another study on GABAAα2,3 receptor modulator AZD7325, which involves metabolic processes similar to those of RCS-4 M9, provided insights into the late-occurring and long-circulating metabolites, relevant to safety testing in clinical trials (Gu et al., 2018).
Metabolic Profiling in Chronic Diseases
Reactive Carbonyl Species (RCS), which include metabolites like RCS-4 M9, are implicated in various chronic diseases. A comprehensive review highlighted the role of RCS in diseases like atherosclerosis, diabetes, and neurodegenerative diseases, emphasizing the need for in-depth study of these metabolites (Fuloria et al., 2020).
Methodological Advances in Metabolite Research
Studies have also focused on developing methodologies for identifying and classifying metabolites from herbal components, which can be applied to substances like RCS-4 M9. For instance, a study on Schisandra lignans extract employed advanced mass spectrometry techniques, which are relevant for RCS-4 M9 research (Liang et al., 2010).
Future Directions
The future directions in the study of RCS-4 M9 metabolite could involve further investigation into its metabolism and the identification of additional metabolites. The structural information and associated high-resolution mass spectra of these metabolites can be employed for developing clinical and forensic laboratory RCS-4 urine screening methods .
Mechanism of Action
Target of Action
The RCS-4 M9 metabolite is an expected metabolite of RCS-4, a synthetic cannabinoid (CB) that has been detected in herbal mixtures . The primary target of RCS-4 and its metabolites is likely the cannabinoid receptors, given its classification as a synthetic cannabinoid .
Mode of Action
The this compound is characterized by hydroxylation on both the alkyl and phenyl groups
Biochemical Pathways
The metabolic pathways for RCS-4, from which the M9 metabolite is derived, include aromatic monohydroxylation, N- and O-dealkylation, and oxidation of the N-pentyl chain to a ketone . These transformations are likely to be carried out by enzymes in the liver, such as the cytochrome P450 family .
Pharmacokinetics
It is known that the parent compound, rcs-4, and similar synthetic cannabinoids are extensively metabolized in the liver, with metabolites predominating in urine . This suggests that the M9 metabolite may also be primarily excreted in urine.
Result of Action
Given its origin from a synthetic cannabinoid, it may have similar effects to other compounds in this class, which can include psychoactive effects due to interaction with cannabinoid receptors in the brain .
Biochemical Analysis
Biochemical Properties
The RCS-4 M9 metabolite interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is characterized by hydroxylation on both the alkyl and phenyl groups .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The this compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
The this compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
This product is intended for research and forensic purposes .
properties
IUPAC Name |
[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14(22)5-4-12-21-13-18(17-6-2-3-7-19(17)21)20(24)15-8-10-16(23)11-9-15/h2-3,6-11,13-14,22-23H,4-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSIBZRVKUYYOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043151 | |
Record name | [1-(4-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1630022-96-6 | |
Record name | [1-(4-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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